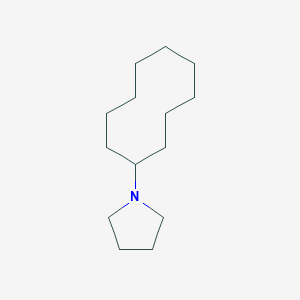

1-Cyclodecylpyrrolidine

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocyclic compounds are fundamental to organic and medicinal chemistry. libretexts.org Their prevalence in nature is vast, forming the core of many alkaloids, vitamins, and hormones. wikipedia.org In the realm of synthetic chemistry, nitrogen heterocycles are indispensable building blocks for a wide array of functional molecules. researchgate.net An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain a nitrogen heterocycle, highlighting their importance in drug design and development. researchgate.net Beyond pharmaceuticals, these compounds are crucial in agrochemicals, with over 70% of modern crop protection agents featuring a heterocyclic structure with nitrogen. researchgate.net Their utility also extends to materials science, where they serve as components of conducting polymers, dyes, and as ligands in catalysis, enhancing the activity and selectivity of chemical reactions. researchgate.net

Academic Context of Pyrrolidine (B122466) Scaffolds in Synthetic Methodologies

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a particularly prominent scaffold in organic synthesis. wikipedia.orgscbt.com It is a common structural motif in numerous natural products and approved drugs. wikipedia.orgacs.org The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in drug discovery. libretexts.org This is further enhanced by the potential for multiple stereogenic centers, leading to a variety of stereoisomers. libretexts.org

In synthetic methodologies, pyrrolidine and its derivatives, such as proline, are widely used as organocatalysts to promote enantioselective transformations. mdpi.com The development of novel synthetic routes to create substituted pyrrolidines is an active area of research, with methods like [3+2] dipolar cycloadditions of azomethine ylides being particularly powerful for constructing the ring system with high stereocontrol. acs.org The versatility of the pyrrolidine scaffold also allows for its incorporation into advanced materials like polymers and nanomaterials. scbt.com

Rationale for Investigating the 1-Cyclodecylpyrrolidine System

The specific interest in this compound stems from the unique combination of the well-established pyrrolidine framework with a large, conformationally complex cyclodecyl ring. While direct research on this exact molecule is not extensively published, the rationale for its investigation can be inferred from the properties of its constituent parts.

The cyclodecyl ring is a medium-sized cycloalkane (C₁₀H₂₀) that exhibits significant conformational flexibility. libretexts.orgnih.gov Unlike the rigid chair conformation of cyclohexane, cyclodecane (B1584694) can adopt several low-energy conformations, such as the boat-chair-boat (BCB) form, which is predicted to be the most stable. libretexts.orgresearchgate.net This conformational complexity, arising from the interplay of angle strain, torsional strain, and transannular interactions (repulsions between atoms across the ring), presents a unique challenge and opportunity in molecular design. libretexts.orgnih.gov Attaching this flexible, bulky aliphatic group to the nitrogen of a pyrrolidine ring is expected to influence the chemical and physical properties of the resulting molecule in several ways:

Stereochemical Influence: The large and conformationally mobile cyclodecyl group can significantly direct the stereochemical outcome of reactions at or near the pyrrolidine ring.

Physicochemical Properties: The introduction of the large, nonpolar cyclodecyl moiety will increase the lipophilicity of the molecule, a key parameter in drug design that influences membrane permeability and metabolic stability.

Conformational Locking: The interaction between the cyclodecyl and pyrrolidine rings could lead to preferred conformations, potentially "locking" the molecule into a specific three-dimensional shape that could be advantageous for binding to biological targets.

Exploration of 3D Chemical Space: The combination of the puckered pyrrolidine and the multi-conformational cyclodecane provides a scaffold that extensively samples three-dimensional space, a desirable feature for modern chemical libraries used in high-throughput screening.

Overview of Research Trajectories for Complex Aliphatic N-Heterocycles

The study of complex aliphatic N-heterocycles like this compound is part of a broader trend in organic chemistry to move beyond flat, aromatic systems and explore the rich three-dimensional nature of saturated molecules. Key research trajectories in this area include:

Development of Novel Synthetic Methods: There is a continuous effort to develop new and efficient ways to synthesize complex, stereochemically defined aliphatic N-heterocycles. This includes the use of cascade reactions, which can build complex molecular frameworks in a single step, and advanced catalytic methods, such as iridium-catalyzed reductive generation of azomethine ylides. acs.orgstudysmarter.co.uk

C-H Functionalization: The direct functionalization of otherwise unreactive C-H bonds is a major focus in modern synthesis. Applying these methods to complex aliphatic N-heterocycles allows for the late-stage modification of these molecules, providing rapid access to a diverse range of derivatives.

Conformational Analysis: A deeper understanding of the conformational preferences of complex cyclic systems is crucial for rational molecular design. This involves a combination of experimental techniques, like dynamic NMR spectroscopy, and computational methods to map the potential energy surface of these flexible molecules. researchgate.netwikipedia.org

Applications in Medicinal Chemistry and Materials Science: Researchers are actively exploring the use of complex aliphatic N-heterocycles as scaffolds for new therapeutic agents and as building blocks for novel materials with unique properties. The three-dimensional nature of these compounds is often key to achieving high selectivity and potency in biological systems.

Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₇N |

| Molar Mass | 209.37 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not experimentally determined; estimated to be >200 °C |

| CAS Number | 20993-45-3 |

Structure

3D Structure

Properties

CAS No. |

685088-33-9 |

|---|---|

Molecular Formula |

C14H27N |

Molecular Weight |

209.37 g/mol |

IUPAC Name |

1-cyclodecylpyrrolidine |

InChI |

InChI=1S/C14H27N/c1-2-4-6-10-14(11-7-5-3-1)15-12-8-9-13-15/h14H,1-13H2 |

InChI Key |

JYZFALNLDFOLIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(CCCC1)N2CCCC2 |

Origin of Product |

United States |

Conformational Analysis and Stereochemical Dynamics of 1 Cyclodecylpyrrolidine

Pseudorotation and Ring Puckering in the Pyrrolidine (B122466) System

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar. Instead, it undergoes a rapid series of out-of-plane motions known as pseudorotation. wikipedia.org This process involves the continuous interconversion of various envelope and twist conformations, which helps to alleviate torsional strain. libretexts.orgmaricopa.edu The specific puckering of the ring can be influenced by substituents attached to the nitrogen atom. nih.gov

In the case of unsubstituted pyrrolidine, the two primary conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). The barrier to pseudorotation in pyrrolidine is relatively low, indicating that the ring is highly flexible. rsc.org Studies have shown that even pressure can induce pseudorotation in crystalline pyrrolidine. nih.gov

Influence of the N-Cyclodecyl Group on Pyrrolidine Conformation

Conformational Isomerism and Energy Landscapes

The concept of an energy landscape is crucial for understanding the various conformations a molecule can adopt and the energetic relationships between them. youtube.comcolab.ws An energy landscape maps the potential energy of a system as a function of its atomic coordinates. youtube.com For 1-cyclodecylpyrrolidine, the energy landscape would be complex, with numerous local minima corresponding to different stable conformations of both the pyrrolidine and cyclodecyl rings.

Stereochemical Influence of the Cyclodecyl Ring on Overall Molecular Geometry

The relative orientation of the pyrrolidine and cyclodecyl rings will be governed by the need to minimize steric strain. libretexts.org This can lead to a preferred, low-energy conformation where the two rings adopt a specific spatial relationship. The flexibility of the cyclodecyl ring, while greater than that of smaller rings like cyclohexane, is still constrained, and its preferred conformations will impact the positioning of the pyrrolidine substituent.

Dynamic Stereochemistry and Inversion Barriers at the Nitrogen Center

The nitrogen atom in this compound is a tertiary amine and, as such, can undergo a process called nitrogen inversion or pyramidal inversion. wikipedia.org This process involves the nitrogen atom and its three substituents moving through a planar transition state, effectively inverting the stereochemistry at the nitrogen center. wikipedia.org

The energy barrier to nitrogen inversion is a critical parameter in determining the stereochemical stability of the nitrogen center. nih.gov For many simple acyclic amines, this barrier is low, leading to rapid racemization at room temperature if the nitrogen were a stereocenter. wikipedia.orgstackexchange.com However, several factors can influence the height of this barrier.

| Factor | Influence on Nitrogen Inversion Barrier |

| Ring Strain | Incorporation of the nitrogen into a small ring (e.g., aziridine) significantly increases the inversion barrier due to increased angle strain in the planar transition state. stackexchange.com The five-membered pyrrolidine ring has less angle strain than a three-membered ring. |

| Steric Effects | Bulky substituents on the nitrogen atom can increase the inversion barrier by creating steric hindrance in the planar transition state. stackexchange.com The large cyclodecyl group in this compound would be expected to have a significant impact on this barrier. |

| Electronic Effects | The presence of adjacent atoms or groups that can withdraw electron density from the nitrogen can also affect the inversion barrier. |

The dynamic nature of both the pyrrolidine ring pseudorotation and the nitrogen inversion contributes to the complex stereochemical dynamics of this compound. These processes are often coupled, and a complete understanding of the molecule's behavior requires consideration of the entire energy landscape, encompassing all possible conformations and inversion states.

Reactivity and Reaction Mechanisms of 1 Cyclodecylpyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring is a key center of reactivity due to its lone pair of electrons.

Basicity and Nucleophilicity Profiles

The nitrogen atom in 1-Cyclodecylpyrrolidine is expected to be both basic and nucleophilic. The cyclodecyl group, being an electron-donating alkyl group, should increase the electron density on the nitrogen atom compared to an unsubstituted pyrrolidine. This would theoretically enhance its basicity. However, the large and sterically bulky cyclodecyl group could hinder the approach of electrophiles, thereby potentially reducing its nucleophilicity in certain reactions. Without experimental pKa values or kinetic data, any discussion on its precise basicity and nucleophilicity profile remains speculative.

Electrophilic Attack at Nitrogen

The lone pair of electrons on the nitrogen atom makes it susceptible to attack by various electrophiles. This can lead to the formation of quaternary ammonium (B1175870) salts upon reaction with alkyl halides, or to the formation of complexes with Lewis acids. The large cyclodecyl group may influence the rate and equilibrium of these reactions due to steric hindrance.

Reactivity at the Pyrrolidine Ring Carbons

Reactions can also occur at the carbon atoms of the pyrrolidine ring, most notably at the α-positions.

α-Functionalization Strategies

The carbon atoms adjacent to the nitrogen (α-carbons) are activated towards deprotonation. Treatment with a strong base could generate an α-lithio derivative, which can then react with various electrophiles to introduce functional groups at this position. Another common method for the functionalization of N-alkylpyrrolidines is through the formation of an enamine by reaction with a ketone or aldehyde, which then acts as a nucleophile. However, specific examples of α-functionalization for this compound are not documented in available literature.

Periphery Modification and C-H Activation Studies

Modern synthetic methods often employ C-H activation to functionalize otherwise unreactive C-H bonds. In principle, the C-H bonds on both the pyrrolidine ring and the cyclodecyl group of this compound could be targets for such reactions, potentially catalyzed by transition metals. This would allow for the direct introduction of new substituents. At present, there are no specific studies reporting the C-H activation of this compound.

Mechanistic Studies of Reactions Involving this compound

A thorough understanding of the reaction mechanisms involving this compound would require detailed kinetic studies, isotopic labeling experiments, and computational modeling. Such studies would elucidate the transition states and intermediates involved in its reactions. Currently, no specific mechanistic investigations for reactions involving this compound have been found in the public domain.

Elucidation of Reaction Pathways and Transition States

The reactivity of the pyrrolidine ring is central to understanding the chemical behavior of this compound. The nitrogen atom's lone pair of electrons typically imparts nucleophilic character to the molecule. Reaction pathways involving the pyrrolidine moiety often proceed through transition states where this nitrogen atom plays a key role.

For instance, in reactions where the pyrrolidine acts as a nucleophile, the pathway involves the formation of a new bond through the nitrogen's lone pair. The transition state for such a process would involve the partial formation of this new bond. The energy of this transition state, and thus the reaction rate, is influenced by steric hindrance around the nitrogen and the electrophilicity of the reaction partner. In the case of this compound, the bulky cyclodecyl group would likely exert a significant steric influence on the transition state geometry and energy.

Computational studies on related systems, such as the insertion of cyclic amidines into cyclopropanones, have elucidated zwitterionic intermediates and the associated transition states. These studies reveal that ring-opened intermediates can be involved, with relatively low energy barriers for subsequent ring-closing steps. acs.org

Role as a Nucleophile or Leaving Group in Complex Transformations

The pyrrolidine moiety, and by extension this compound, can function as a potent nucleophile. The nitrogen atom readily participates in reactions with a wide array of electrophiles. This nucleophilicity is fundamental to many of its synthetic applications.

Conversely, the pyrrolidine group can also be engineered to act as a leaving group, although it is not inherently a good one. Transformation into a better leaving group, for example through quaternization of the nitrogen atom or conversion to a sulfamoyl azide (B81097), can facilitate subsequent reactions. researchgate.net This strategy is pivotal in skeletal modification reactions where the removal of the nitrogen atom is desired. researchgate.netnih.gov

| Transformation | Role of Pyrrolidine Moiety | Activating Group/Reagent |

| Nucleophilic Addition | Nucleophile | Electrophile (e.g., alkyl halide, carbonyl) |

| N-Atom Removal | Leaving Group | N-sulfonylazidonation reagents |

Skeletal Rearrangements and Ring Transformations

The pyrrolidine ring is not immutable and can undergo a variety of skeletal rearrangements and ring transformations, leading to the formation of diverse molecular architectures.

N-Atom Removal and Ring Deconstruction Processes

A notable transformation of the pyrrolidine skeleton involves the removal of the nitrogen atom and the deconstruction of the ring. A recently developed strategy accomplishes this through N-sulfonylazidonation followed by the rearrangement of the resulting sulfamoyl azide intermediate. researchgate.netnih.gov This process effectively converts the cyclic pyrrolidine into a linear diene. researchgate.netnih.gov This energetically challenging transformation involves the cleavage of stable C-N and C-C sigma bonds and the formation of C-C pi bonds. researchgate.netnih.gov

This method has been successfully applied to the late-stage skeletal modification of bioactive compounds, demonstrating its potential for creating new chemical entities from existing pyrrolidine-containing molecules. researchgate.netnih.gov

| Starting Material | Reagents | Product |

| Pyrrolidine Derivative | 1. N-sulfonylazidonation reagent 2. Base (e.g., tBuOLi) | Conjugated or non-conjugated diene |

Conversion to other Heterocyclic or Acyclic Scaffolds

The pyrrolidine ring can be transformed into other heterocyclic systems. One such skeletal editing technique involves the direct insertion of a nitrogen atom into the pyrrolidine ring to yield a tetrahydropyridazine scaffold. nih.gov This transformation is achieved under mild conditions using O-diphenylphosphinyl hydroxylamine (B1172632) and exhibits broad substrate scope and functional group compatibility. nih.gov The resulting tetrahydropyridazines can be further manipulated to access saturated piperidazines or aromatic pyridazines, which are valuable scaffolds in medicinal chemistry. nih.gov

Furthermore, the pyrrolidine ring can be synthesized through the ring contraction of pyridines. osaka-u.ac.jpnih.gov This photo-promoted process, utilizing a silylborane reagent, converts readily available pyridines into pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov These products serve as versatile building blocks for the synthesis of more complex functionalized pyrrolidines and other nitrogen-containing compounds. osaka-u.ac.jpnih.gov

| Transformation Type | Starting Scaffold | Reagent/Method | Resulting Scaffold |

| Ring Expansion | Pyrrolidine | O-diphenylphosphinyl hydroxylamine | Tetrahydropyridazine |

| Ring Contraction | Pyridine | Silylborane, light | Pyrrolidine derivative |

Computational Analysis of this compound Remains a Field for Future Investigation

Comprehensive computational studies detailing the electronic structure, conformational dynamics, and reactivity of the chemical compound this compound are not extensively available in publicly accessible scientific literature. While the methodologies for such analyses are well-established in the field of computational chemistry, their specific application to this compound has yet to be broadly documented.

Theoretical chemistry provides a powerful lens through which to understand the intricate properties of molecules like this compound. Techniques such as quantum mechanics, molecular dynamics, and density functional theory are routinely employed to predict and analyze molecular behavior at the atomic level. However, the application of these sophisticated computational tools to this specific compound has not been a prominent subject of published research.

Consequently, detailed data regarding the molecular orbitals, electron density distribution, theoretical spectroscopic properties, conformational preferences, the influence of solvents on its structure, and its predicted reactivity based on density functional theory are not currently available. The scientific community awaits focused research in this area to elucidate the specific computational and molecular characteristics of this compound.

Further research, employing the computational chemistry approaches outlined, would be necessary to generate the specific data points and in-depth analysis required for a thorough scientific article on this compound. Such studies would provide valuable insights into its fundamental chemical nature.

Computational Chemistry and Molecular Modeling of 1 Cyclodecylpyrrolidine

Density Functional Theory (DFT) for Reactivity Prediction

Reaction Barrier Calculations and Transition State Optimization

The elucidation of reaction mechanisms involving 1-Cyclodecylpyrrolidine heavily relies on the calculation of reaction barriers and the optimization of transition state geometries. These computational tasks are fundamental to understanding the kinetics and feasibility of chemical transformations.

Geometry optimization is a crucial first step in modeling chemical reactions. For reactants and products, the goal is to find local minima on the potential energy surface. However, locating the transition state, which is a first-order saddle point with a single negative curvature, presents a more significant challenge. mcmaster.ca Various algorithms have been developed to tackle transition state optimization, often requiring a good initial guess of the geometry and an accurate Hessian matrix (the matrix of second derivatives of the energy). mcmaster.camcmaster.ca

The energy difference between the reactants and the transition state defines the activation energy barrier. A quantum chemical study on the synthesis of pyrrolidinedione derivatives, which share the pyrrolidine (B122466) ring with the target molecule, highlights the kind of insights that can be gained. rsc.org For instance, in a multi-step reaction, some steps might have very low energy barriers, such as a cyclization step with a barrier of 11.9 kJ mol⁻¹, while others, like a tautomerization, could have a significantly higher barrier of 178.4 kJ mol⁻¹. rsc.org Similarly, the addition of a deprotonated species to a coumarin (B35378) system was found to have an energy barrier of 21.7 kJ mol⁻¹, whereas a subsequent proton transfer exhibited a much higher barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net These calculations are critical for identifying the rate-determining step of a reaction.

Modern approaches to transition state optimization may employ machine learning to predict the Hessian matrix, which can significantly reduce the number of required computational steps compared to traditional quasi-Newton methods. arxiv.org The use of delocalized internal coordinates is another effective strategy for optimizing transition state geometries, particularly in periodic systems. consensus.app

Below is an illustrative data table showing typical energy barriers for different reaction types that could involve a cyclic amine like this compound.

| Reaction Type | Reactants | Products | Calculated Activation Energy (kJ/mol) |

| N-alkylation | This compound + CH₃I | N-Cyclodecyl-N-methylpyrrolidinium iodide | Hypothetical Value: 50-70 |

| Ring Opening | This compound | Hypothetical acyclic amine | Hypothetical Value: >200 |

| Oxidation | This compound + H₂O₂ | This compound N-oxide | Hypothetical Value: 80-100 |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from reaction barrier calculations. Actual values would require specific quantum chemical computations for this compound.

Computational Mechanistic Elucidation

Computational chemistry provides powerful tools to unravel the detailed step-by-step mechanisms of chemical reactions. mcmaster.carsc.org By mapping the potential energy surface and identifying all intermediates and transition states, a complete picture of the reaction pathway can be constructed.

For reactions involving the pyrrolidine moiety, such as its synthesis or subsequent modification, computational studies can distinguish between different possible mechanistic pathways. For example, in the synthesis of pyrrolidinedione derivatives, computational analysis revealed the intricate details of a Michael addition, a Nef-type rearrangement, and a final cyclization. rsc.org The study showed that the migration of an oxygen atom within a nitromethyl group was facilitated by a water molecule, lowering the energy barrier to 142.4 kJ mol⁻¹. rsc.orgresearchgate.net

The process of mechanistic elucidation involves:

Identifying Reactants, Products, and Intermediates: All stable species along the reaction coordinate are optimized to find their minimum energy structures.

Locating Transition States: The highest energy point along the lowest energy path between two stable species is identified. mcmaster.ca This is often the most computationally demanding part of the process.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it correctly connects the desired reactant and product.

These computational investigations provide atomistic detail about how bonds are formed and broken during a chemical reaction, which is often difficult to obtain through experimental means alone. mcmaster.ca

Force Field Development and Validation for Larger Systems

For large molecular systems, such as this compound in a complex environment like a lipid bilayer or interacting with a protein, quantum mechanical calculations can become prohibitively expensive. In these cases, molecular mechanics (MM) methods, which use a classical description of atoms and bonds known as a force field, are employed. nih.gov

A force field is a set of parameters and equations that describe the potential energy of a system as a function of its atomic coordinates. The accuracy of MM simulations is highly dependent on the quality of the force field parameters. nih.govnih.gov The development of a new force field for a molecule like this compound, which contains both a flexible ten-membered ring and a five-membered heterocyclic ring, would involve several steps:

Parameter Assignment: Atom types are assigned based on their chemical environment. Existing force fields like CHARMM or AMBER may have parameters for the pyrrolidine ring, but specific parameters for the large cyclodecyl ring and the junction between the two rings might need to be developed. nih.govnih.gov

Derivation of Bonded Parameters: Bond stretching, angle bending, and dihedral angle parameters are often derived from high-level quantum mechanical calculations on smaller fragments of the molecule. For instance, the rotational profile around the C-N bond connecting the two rings would be calculated quantum mechanically and then fitted to the dihedral term in the force field.

Determination of Non-bonded Parameters: Lennard-Jones parameters (describing van der Waals interactions) and partial atomic charges are crucial for accurately modeling intermolecular interactions. Charges are typically derived by fitting to the electrostatic potential calculated from quantum mechanics.

Validation: The newly developed force field must be validated by comparing simulation results with experimental data or high-level quantum mechanical calculations. This could involve comparing conformational energies, vibrational frequencies, or thermodynamic properties.

The development of accurate force fields is particularly important for studying the dynamics and interactions of molecules like this compound in biological systems. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental or computational studies.

A QSRR study for a series of N-cycloalkylpyrrolidines, including this compound, would involve the following steps:

Data Set Compilation: A set of molecules with known reactivity data (e.g., reaction rates, equilibrium constants) is assembled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound and related compounds, descriptors could include the size and conformation of the cycloalkyl group, the basicity of the nitrogen atom, and steric hindrance around the nitrogen. A successful QSRR model could then be used to predict the reactivity of other N-cycloalkylpyrrolidines in similar reactions.

Below is a table illustrating the types of descriptors that might be used in a QSRR study of N-cycloalkylpyrrolidines.

| Compound | Cycloalkyl Ring Size | Steric Hindrance Parameter (e.g., Tolman's cone angle) | Calculated Nitrogen pKa | Observed Reaction Rate (relative) |

| 1-Cyclopentylpyrrolidine | 5 | Value | Value | Value |

| 1-Cyclohexylpyrrolidine | 6 | Value | Value | Value |

| 1-Cycloheptylpyrrolidine | 7 | Value | Value | Value |

| 1-Cyclooctylpyrrolidine | 8 | Value | Value | Value |

| 1-Cyclononylpyrrolidine | 9 | Value | Value | Value |

| This compound | 10 | Value | Value | Value |

| 1-Cyclododecylpyrrolidine | 12 | Value | Value | Value |

Note: This table is illustrative. The specific descriptors and their values would need to be calculated and correlated with experimental reactivity data to build a predictive QSRR model.

Derivatization Strategies for Chemical Exploration

Design and Synthesis of Functionalized 1-Cyclodecylpyrrolidine Derivatives

The design and synthesis of derivatives based on the this compound core can be approached by strategically modifying either the pyrrolidine (B122466) ring or the cyclodecyl moiety. These modifications allow for the fine-tuning of physicochemical properties and the introduction of functional handles for further elaboration.

The pyrrolidine ring is a versatile and common scaffold in medicinal chemistry, and numerous methods for its functionalization have been established. nih.gov These strategies can be broadly categorized based on the position of modification.

N-Functionalization: The secondary amine of the pyrrolidine ring is the most straightforward position for modification. Standard reactions such as N-alkylation, N-acylation, N-sulfonylation, and reductive amination can be employed to introduce a wide array of substituents. These modifications directly impact the basicity and steric environment around the nitrogen atom.

C2-Position Functionalization: The carbon atom alpha to the nitrogen is a primary target for introducing diversity. Proline, a substituted pyrrolidine, is a well-known starting point for many syntheses, highlighting the importance of this position. mdpi.commdpi.com For a pre-formed this compound, strategies could involve metalation at the C2 position using a strong base, followed by quenching with various electrophiles.

C3- and C4-Position Functionalization: Modifying the C3 and C4 positions typically requires multi-step synthetic sequences, often starting from functionalized precursors like 4-hydroxyproline. mdpi.com For an existing this compound scaffold, direct C-H functionalization at these positions would be challenging but could be explored using modern catalytic methods.

Ring-Contraction/Expansion: Skeletal editing strategies, such as the photo-promoted ring contraction of pyridines to form pyrrolidines, represent advanced methods for constructing the pyrrolidine core itself with diverse functionalities. osaka-u.ac.jpnih.gov

A summary of potential modification strategies for the pyrrolidine ring is presented below.

| Modification Site | Reaction Type | Potential Reagents | Introduced Functionality |

| Nitrogen (N1) | Acylation | Acid chlorides, Anhydrides | Amides |

| Nitrogen (N1) | Alkylation | Alkyl halides | Tertiary amines |

| Carbon (C2) | Metalation-Alkylation | n-BuLi, Electrophiles | Alkyl, Silyl (B83357) groups |

| Carbon (C3/C4) | Cycloaddition | Azomethine ylides, Alkenes | Substituted pyrrolidines |

The large, flexible cyclodecyl ring presents a different set of challenges and opportunities for functionalization compared to the pyrrolidine ring. Its surface is composed primarily of non-activated C-H bonds.

Radical-Based Reactions: Free-radical reactions, such as photochemical halogenation, can introduce a handle onto the carbocycle, which can then be converted to other functional groups (e.g., alcohols, amines, nitriles) through nucleophilic substitution.

Catalytic C-H Activation/Functionalization: Modern transition-metal catalysis offers powerful tools for the direct functionalization of sp³ C-H bonds. Directed C-H activation, where the pyrrolidine nitrogen coordinates to a metal catalyst and directs it to a specific C-H bond on the cyclodecyl ring, could provide a regioselective method for introducing functionality.

Plasma-Based Functionalization: Techniques like plasma-enhanced chemical vapor deposition (PECVD) or plasma oxidation are used to functionalize the surfaces of cyclo-olefin polymers by introducing groups like carboxylic acids or amines. rsc.orgnih.gov While typically used for materials, the principles could be adapted for the selective surface functionalization of the cyclodecyl moiety in a research context.

Synthesis from Functionalized Precursors: A more traditional approach involves constructing the this compound scaffold from an already functionalized cyclodecanone (B73913) or cyclodecanol (B74256) derivative. For instance, the synthesis of cyclodeca-1,5-diyne derivatives has been achieved from functionalized acyclic precursors, demonstrating a strategy that could be adapted. nih.gov

Scaffold-Based Chemical Library Design (for synthetic methodology research)

The concept of a "privileged scaffold" refers to a core molecular structure that is capable of binding to multiple biological targets through the presentation of diverse substituents. nih.gov The this compound framework, with its inherent three-dimensionality, serves as an excellent candidate for scaffold-based chemical library design aimed at exploring new synthetic methods. acs.org

In this context, the library is not necessarily for biological screening but for systematically evaluating the scope and limitations of new chemical reactions. The design philosophy can be categorized as follows:

Reaction-Oriented Scaffold Design: The scaffold is viewed as a central core with multiple, orthogonally reactive points for diversification. lifechemicals.com For this compound, these points would be the pyrrolidine nitrogen, the α-carbons of the pyrrolidine, and various positions on the cyclodecyl ring. A library could be designed where each member has been subjected to a different reaction condition or catalyst system to test the robustness of a new transformation.

Diversity-Oriented Synthesis (DOS): This approach aims to create a collection of structurally diverse molecules, often inspired by natural products, to explore chemical space broadly. researchgate.net Starting with a common precursor derived from this compound, a series of branching reaction pathways can be employed to generate compounds with widely different skeletal structures.

Build-Couple-Transform Paradigm: This strategy involves assembling building blocks (Build), joining them to a central scaffold (Couple), and then performing a late-stage chemical reaction to modify the core itself (Transform). acs.org A library based on this compound could be built by attaching two different building blocks (one to the nitrogen, one to the cyclodecyl ring) and then subjecting the resulting molecule to a set of core-modifying reactions.

An example of a conceptual library design for synthetic methodology research is outlined in the table below.

| Scaffold Position | Vector 1: Reagent/Reaction Type | Vector 2: Reagent/Reaction Type | Vector 3: Reagent/Reaction Type |

| Pyrrolidine-N | Acylation (Set of 10 acid chlorides) | Sulfonylation (Set of 10 sulfonyl chlorides) | Reductive Amination (Set of 10 aldehydes) |

| Cyclodecyl-C1 | C-H Oxidation (Various oxidants) | Radical Halogenation (NBS, NCS) | Nitrene Insertion (Azide precursors) |

| Pyrrolidine-C2 | Lithiation + Electrophile (Set of 5 electrophiles) | Photoredox Catalysis (Various conditions) | Enzymatic Hydroxylation |

Advanced Spectroscopic Characterization Techniques (focused on methodology, not specific data)

The structural complexity and conformational flexibility of this compound and its derivatives necessitate the use of advanced spectroscopic techniques for unambiguous characterization. The focus here is on the methodological approach rather than specific data interpretation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of molecules in solution. wordpress.com For derivatives of this compound, which may contain multiple stereocenters and exhibit complex conformational equilibria, a suite of NMR experiments is required.

1D NMR Analysis: The measurement of proton-proton (³JHH) coupling constants is fundamental. These values, when applied to Karplus-type relationships, provide information about the dihedral angles between adjacent protons, which helps to define the conformation of both the pyrrolidine and cyclodecyl rings. organicchemistrydata.org

2D Homonuclear Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, allowing for the mapping of the proton connectivity throughout the entire molecule, confirming the carbon skeleton.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (e.g., NOESY, ROESY) are crucial for stereochemical assignment. wordpress.com They detect through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are directly bonded. This information is vital for determining the relative configuration of substituents on both rings and for understanding the preferred three-dimensional folding of the molecule.

Heteronuclear Correlation Spectroscopy (HSQC, HMBC): These experiments correlate protons with directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC). They are essential for the unambiguous assignment of all proton and carbon signals in the molecule, which is a prerequisite for any detailed stereochemical analysis. nih.gov

The development of a reliable NMR analysis method, potentially by comparing experimental data with that of a panel of synthesized diastereomers, is a key methodological goal. rsc.org

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of fragmentation patterns. mdpi.com For macrocyclic structures like this compound, which can be resistant to fragmentation, advanced MS methods are particularly informative.

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This accuracy allows for the confident determination of the elemental formula of the parent ion and its fragments, which is the first step in structural elucidation.

Tandem Mass Spectrometry (MS/MS or MSⁿ): In this method, a specific parent ion is selected, fragmented (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern serves as a structural fingerprint. For derivatized this compound, MS/MS can reveal the location of a modification by identifying the neutral loss of the added functional group or by observing characteristic fragments of the pyrrolidine or cyclodecyl rings.

Advanced Dissociation Techniques: For macrocycles that yield limited structural information with CID, alternative fragmentation methods can be employed. Charge-Transfer Dissociation (CTD) is a high-energy technique that can induce cleavage of multiple covalent bonds within a cyclic core, providing rich, informative spectra that can help identify sites of modification and resolve structural analogues. researchgate.netwvu.edu This method is particularly useful for characterizing complex cyclic and macrocyclic compounds.

| Technique | Information Provided (Methodological Goal) | Application to this compound |

| HRMS | Unambiguous elemental formula determination. | Confirms the chemical formula of new derivatives. |

| MS/MS (CID) | Characteristic fragmentation patterns; identification of labile bonds. | Maps fragmentation pathways; locates substituents by observing neutral losses. |

| CTD | Extensive fragmentation of the macrocyclic core. | Provides detailed structural information for derivatives where CID is uninformative. |

| H/D Exchange MS | Counts the number of labile hydrogens (e.g., -OH, -NH). | Confirms the presence of specific functional groups introduced during derivatization. nih.gov |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

The conformational flexibility of the ten-membered cyclodecyl ring in this compound is a defining feature of its three-dimensional structure. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating this conformational landscape. These methods probe the vibrational modes of the molecule, which are sensitive to changes in geometry and bonding.

The large number of conformational isomers possible for the cyclodecyl ring makes a complete experimental analysis challenging. Therefore, a synergistic approach combining experimental spectroscopy with computational modeling is often employed. Density Functional Theory (DFT) calculations can be used to predict the geometries and vibrational frequencies of different stable conformers. mdpi.com By comparing the calculated spectra with the experimental IR and Raman data, it is possible to identify the specific conformers present under given conditions (e.g., in solution or in the solid state).

For a molecule like this compound, the IR and Raman spectra would be rich with information. The C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region, can provide insights into the environment of the hydrogen atoms on both the cyclodecyl and pyrrolidine rings. The C-N stretching vibration of the tertiary amine would also be a characteristic feature.

A study on the structurally related 1-pyrrolidino-1-cyclohexene (B125843) demonstrated the utility of this combined experimental and theoretical approach. mdpi.com In that work, IR and Raman spectra were experimentally recorded and compared with theoretical spectra calculated using the B3LYP/6-31++G(d,p) method to elucidate the stable conformations. mdpi.com A similar methodology could be applied to this compound to map its conformational potential energy surface.

The following table summarizes hypothetical characteristic vibrational frequencies that could be used to distinguish between different conformations of the cyclodecyl ring in this compound.

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Spectroscopic Technique | Information Gained |

| C-H Stretch (Cyclodecyl & Pyrrolidine) | 2850-2950 | IR, Raman | General structural integrity, local environment of C-H bonds. |

| C-N Stretch (Tertiary Amine) | 1100-1250 | IR, Raman | Confirmation of the pyrrolidine ring structure. |

| Cyclodecyl Ring Deformation Modes | 400-800 | IR, Raman | Highly sensitive to the specific conformation of the ten-membered ring. |

| Pyrrolidine Ring Puckering | 200-400 | Raman | Information on the conformation of the five-membered ring. |

This table presents hypothetical vibrational frequencies for this compound. The exact values would need to be determined through experimental measurement and computational modeling.

Applications in Advanced Organic Synthesis and Catalysis

1-Cyclodecylpyrrolidine as a Chiral Auxiliary or Ligand

There is no specific information in the current literature detailing the use of this compound as a chiral auxiliary or as a ligand in asymmetric catalysis.

The principles of ligand design often involve the strategic placement of bulky or electronically distinct groups to create a specific chiral environment around a metal center, thereby inducing stereoselectivity in a reaction. researchgate.net While many substituted pyrrolidines are employed in this manner, no studies were found that specifically design, synthesize, or test this compound for the purpose of chiral induction.

Pyrrolidine-based organocatalysts, such as proline and its derivatives, are fundamental to modern asymmetric organocatalysis. nih.gov They typically operate by forming enamine or iminium ion intermediates. The efficacy of these catalysts is highly dependent on the substituents on the pyrrolidine (B122466) ring, which influence their solubility, stability, and the steric environment of the transition state. Despite the extensive research in organocatalysis, there are no reports on the application or development of this compound for these purposes.

Use as a Building Block in Complex Molecular Architectures

The use of specific N-substituted pyrrolidines as building blocks is a common strategy in the synthesis of complex natural products and pharmaceutical agents. However, the specific incorporation of a this compound unit is not documented.

Macrocycles are large ring structures that are of significant interest in drug discovery and materials science. nih.govnih.gov The synthesis of these complex molecules often involves the strategic use of smaller, pre-functionalized building blocks. A search of the literature did not yield any examples of macrocycles that are synthesized using this compound as a component.

The transformation of one heterocyclic system into another is a powerful tool in synthetic chemistry. While various N-substituted pyrrolidines can serve as precursors to other more complex nitrogen-containing heterocyclic systems, there is no evidence to suggest that this compound has been specifically utilized for this purpose.

Methodology Development in Alkylation and Amination Reactions

The development of new methods for forming carbon-carbon and carbon-nitrogen bonds, such as in alkylation and amination reactions, is a cornerstone of organic synthesis. Chiral amines and their derivatives are often central to these methodologies, particularly in asymmetric versions. wikipedia.org However, no research has been published that focuses on the development of synthetic methodologies involving this compound in either alkylation or amination reactions.

Future Research Directions and Open Challenges

Development of Novel Synthetic Routes to Complex Pyrrolidine (B122466) Scaffolds

The synthesis of structurally complex pyrrolidine scaffolds, such as that found in 1-cyclodecylpyrrolidine, remains a significant challenge that drives innovation in organic chemistry. Future research will undoubtedly focus on the development of more efficient, selective, and sustainable synthetic methods. Key areas of advancement are expected in multicomponent reactions (MCRs), domino reactions, and C-H functionalization strategies.

Multicomponent Reactions (MCRs) offer a powerful approach to building molecular complexity in a single step from three or more starting materials. The development of novel MCRs for the diastereoselective synthesis of highly substituted pyrrolidines is a promising avenue. For instance, asymmetric multicomponent reactions involving optically active starting materials can provide access to enantiomerically pure pyrrolidine derivatives with multiple stereocenters.

Domino reactions , also known as cascade reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. The design of novel domino sequences that lead to the rapid assembly of polycyclic systems containing the pyrrolidine motif is a key area of interest. These reactions can be initiated by a variety of triggers, including catalysts or changes in reaction conditions, and offer a highly atom- and step-economical approach to complex molecule synthesis.

C-H Functionalization represents a paradigm shift in synthetic chemistry, enabling the direct conversion of ubiquitous C-H bonds into new chemical bonds. The application of C-H activation strategies to pyrrolidine precursors allows for the late-stage modification of these scaffolds, providing access to a wide range of analogs that would be difficult to synthesize using traditional methods. Future work will likely focus on developing more selective and versatile C-H functionalization reactions, including those that can target specific positions on the pyrrolidine ring and the appended cyclodecyl group.

| Synthetic Strategy | Description | Potential Advantages |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants. | High atom economy, step efficiency, and rapid generation of molecular diversity. |

| Domino Reactions | A sequence of intramolecular reactions that occur under the same reaction conditions without the addition of further reagents. | Increased synthetic efficiency, reduced waste, and access to complex polycyclic structures. |

| C-H Functionalization | The direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. | Late-stage modification of complex molecules, increased synthetic efficiency, and access to novel chemical space. |

Exploration of Unconventional Reactivity Pathways

Moving beyond traditional synthetic methods, the exploration of unconventional reactivity pathways is poised to deliver transformative approaches to the synthesis and functionalization of pyrrolidine derivatives. Key areas of investigation include the use of electrochemistry, photochemistry, and the generation of reactive intermediates like azomethine ylides.

Electrochemical Synthesis offers a green and sustainable alternative to conventional chemical methods. By using electricity to drive chemical reactions, it is possible to avoid the use of harsh reagents and minimize waste. The electrochemical synthesis of pyrrolidines can be achieved through various strategies, including the reductive cyclization of precursors. This approach allows for the formation of the pyrrolidine ring under mild conditions.

Photocatalysis , which utilizes light to initiate and drive chemical reactions, has emerged as a powerful tool in organic synthesis. The application of photocatalysis to pyrrolidine chemistry can enable novel transformations that are not accessible through thermal methods. For example, photocatalytic reactions can be used to generate radical intermediates that can then participate in a variety of bond-forming reactions, leading to the synthesis of functionalized pyrrolidines.

Azomethine ylides are versatile reactive intermediates that can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles to afford highly substituted pyrrolidines. iastate.edumt.com The development of new methods for the generation of azomethine ylides, including catalytic and photochemical approaches, will continue to be a major focus of research. These methods will provide access to a wide range of complex pyrrolidine scaffolds with high levels of stereocontrol.

| Reactivity Pathway | Description | Key Advantages |

| Electrochemical Synthesis | The use of an electric current to drive chemical reactions. | Green and sustainable, avoids harsh reagents, and can enable unique transformations. wikipedia.orgbeilstein-journals.orgrsc.orgmdpi.comresearchgate.net |

| Photocatalysis | The use of light to initiate and drive chemical reactions, often in the presence of a photocatalyst. | Access to novel reactivity, mild reaction conditions, and high levels of selectivity. selectscience.netuu.nlresearchgate.net |

| Azomethine Ylides | Nitrogen-based 1,3-dipoles that readily undergo cycloaddition reactions. | Rapid construction of the pyrrolidine ring, high stereoselectivity, and access to complex substitution patterns. iastate.edumt.comrsc.orgscilit.comnih.gov |

Integration of Machine Learning in Computational Chemistry for Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is revolutionizing the process of drug discovery and materials science. For the design of novel compounds like this compound derivatives, these computational tools offer unprecedented opportunities for accelerating the design-synthesis-test cycle.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational drug design. By developing mathematical models that correlate the chemical structure of a molecule with its biological activity, it is possible to predict the activity of new, unsynthesized compounds. iastate.edubeilstein-journals.orgrsc.org Machine learning algorithms are increasingly being used to build more accurate and predictive QSAR models for pyrrolidine-based compounds.

Virtual Screening allows for the rapid in silico screening of large libraries of virtual compounds to identify those with a high probability of being active against a particular biological target. iastate.edu Machine learning models can be trained on existing data to prioritize compounds for synthesis and biological testing, thereby saving significant time and resources.

Generative Models , a more recent development in AI, can design entirely new molecules with desired properties. These models can be trained on vast datasets of known molecules and their properties to learn the underlying rules of chemical space. By providing a set of desired properties, such as high binding affinity to a specific protein and favorable pharmacokinetic profiles, generative models can propose novel pyrrolidine derivatives that have never been synthesized before. selectscience.netethz.ch

| Machine Learning Application | Description | Impact on Compound Design |

| QSAR Modeling | Development of statistical models that relate the chemical structure of a molecule to its biological activity. | Prediction of the activity of new compounds, guiding lead optimization. mt.combeilstein-journals.orgrsc.org |

| Virtual Screening | Computational screening of large compound libraries to identify potential hits. | Prioritization of compounds for synthesis and testing, increasing the efficiency of drug discovery. iastate.edunih.gov |

| Generative Models | AI models that can design novel molecules with desired properties. | Exploration of new chemical space and the design of truly innovative compounds. selectscience.netuu.nlresearchgate.netethz.ch |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for the development and optimization of synthetic processes. Advanced spectroscopic techniques that allow for the in situ monitoring of reactions in real-time are becoming increasingly important in this regard. These techniques provide a wealth of information that can be used to identify reaction intermediates, determine reaction rates, and optimize reaction conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in situ reaction monitoring. iastate.eduselectscience.netnih.govresearchgate.net By acquiring NMR spectra at regular intervals throughout the course of a reaction, it is possible to track the disappearance of starting materials and the appearance of products and intermediates. This information can be used to determine reaction kinetics and elucidate reaction mechanisms.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that can also be used for in situ reaction monitoring. beilstein-journals.orgmdpi.comresearchgate.netscilit.comspectroscopyonline.com These techniques are particularly well-suited for monitoring reactions in flow chemistry and in harsh reaction environments. The development of fiber-optic probes has made it possible to perform in situ FTIR and Raman measurements in a variety of reactor types.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.comresearchgate.netrsc.orgstepscience.comamericanpharmaceuticalreview.com The integration of in situ spectroscopic techniques into a PAT framework allows for the real-time monitoring and control of pyrrolidine synthesis, leading to improved process robustness and product quality.

| Spectroscopic Technique | Principle | Application in Reaction Monitoring |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information on reactants, products, and intermediates in solution. iastate.edursc.orgselectscience.netnih.govresearchgate.net |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Monitors the disappearance of functional groups in reactants and the appearance of new functional groups in products. americanpharmaceuticalreview.comornl.gov |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Provides information on molecular vibrations and is particularly useful for monitoring reactions in aqueous media and in the solid state. beilstein-journals.orgmdpi.comresearchgate.netscilit.comspectroscopyonline.comspectroscopyonline.com |

Design of Next-Generation Catalysts Utilizing Pyrrolidine Structures

The pyrrolidine ring is not only a key structural motif in many biologically active molecules but also serves as a versatile scaffold for the design of novel catalysts. The development of next-generation catalysts based on pyrrolidine structures is a promising area of research with the potential to enable new and more efficient chemical transformations.

Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis. Chiral pyrrolidine derivatives, such as proline and its analogs, are among the most widely used organocatalysts for a variety of asymmetric transformations. Future research will focus on the design of more active and selective pyrrolidine-based organocatalysts, including those that can operate under milder reaction conditions and with a broader range of substrates.

Transition Metal Catalysis continues to be a cornerstone of modern synthetic chemistry. Pyrrolidine-containing ligands can be used to modulate the reactivity and selectivity of transition metal catalysts. The design of novel chiral pyrrolidine-based ligands will enable the development of new asymmetric catalytic reactions for the synthesis of complex molecules.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a green and sustainable approach to chemical synthesis. The engineering of enzymes to catalyze the formation of pyrrolidine rings or the functionalization of pyrrolidine-containing molecules is an exciting area of research. Directed evolution and other protein engineering techniques can be used to create enzymes with tailored activities and selectivities.

| Catalyst Type | Role of Pyrrolidine Structure | Future Research Directions |

| Organocatalysts | The pyrrolidine ring provides a chiral scaffold and can participate directly in the catalytic cycle. | Development of more active, selective, and robust organocatalysts for a wider range of reactions. |

| Transition Metal Ligands | The pyrrolidine moiety can coordinate to a metal center and influence its catalytic properties. | Design of novel chiral ligands for asymmetric catalysis and the development of new catalytic transformations. |

| Biocatalysts | Enzymes can be engineered to recognize and transform pyrrolidine-containing substrates or to catalyze the formation of the pyrrolidine ring. | Expansion of the biocatalytic toolbox for pyrrolidine synthesis and functionalization through protein engineering. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.